molecular formula C9H6F3N B2800655 3-(2,4,5-Trifluorophenyl)propanenitrile CAS No. 1057676-34-2

3-(2,4,5-Trifluorophenyl)propanenitrile

Cat. No. B2800655
CAS RN: 1057676-34-2
M. Wt: 185.149
InChI Key: VZKDKCKWEPSHGE-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propanenitrile , also known by its IUPAC name 3-oxo-3-(2,4,6-trifluorophenyl)propanenitrile , is a chemical compound with the molecular formula C₉H₄F₃NO . It has a molecular weight of approximately 199.13 g/mol . This compound is characterized by its powder form and is commonly used in research and synthetic chemistry .


Synthesis Analysis

The synthesis of 3-(2,4,5-Trifluorophenyl)propanenitrile involves several steps. One alternate formal synthesis of Sitagliptin phosphate (a pharmaceutical compound) utilizes this trifluorophenyl derivative. The key steps include an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement to install the chiral β-amino acid moiety present in Sitagliptin .


Molecular Structure Analysis

The molecular structure of 3-(2,4,5-Trifluorophenyl)propanenitrile consists of a trifluorophenyl group attached to a propanenitrile moiety. The three fluorine atoms on the phenyl ring contribute to its unique properties and reactivity .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C₉H₄F₃NO/c10-5-3-6(11)9(7(12)4-5)8(14)1-2-13/h3-4H,1H₂ .

Safety and Hazards

  • Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Dispose of properly .

properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDKCKWEPSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trifluorophenyl)propanenitrile

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